molecular formula C27H25NO5 B2807192 4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]oxane-4-carboxylic acid CAS No. 2354216-78-5

4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]oxane-4-carboxylic acid

Cat. No.: B2807192
CAS No.: 2354216-78-5
M. Wt: 443.499
InChI Key: SDTAURSDCFBQFT-UHFFFAOYSA-N
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Description

The compound “4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]oxane-4-carboxylic acid” is a complex organic molecule. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amine groups . The compound also contains a phenyl group and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a cyclic structure. The Fmoc group is a bulky, aromatic group that could influence the overall conformation of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. The presence of the Fmoc group, an aromatic ring system, and a carboxylic acid group could influence properties like solubility, acidity/basicity, and reactivity .

Scientific Research Applications

Synthesis Methodologies

A significant area of research involves the development of synthetic methodologies for fluorenylmethoxycarbonyl (Fmoc) protected amino acids and related compounds. The Fmoc group serves as a protective group for amino acids in peptide synthesis, allowing for selective deprotection under mild conditions. For example, a convenient synthesis route for 2‐(9H‐Fluoren‐9-ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid has been reported, showcasing the high-yield preparation from 3‐bromopyruvic acid, highlighting the importance of Fmoc chemistry in facilitating complex organic syntheses (K. Le & R. Goodnow, 2004).

Photocatalytic Applications

Research into photocatalysis has identified fluorene derivatives as potent photocatalysts. For instance, 3-Amino-fluorene-2,4-dicarbonitriles (AFDCs) have been utilized as new photocatalysts for the decarboxylative arylation of α-amino acids and α-oxy acids with arylnitriles. This photocatalytic process enables the preparation of benzylic amines and ethers from readily available starting materials under mild conditions, underscoring the utility of fluorene derivatives in green chemistry applications (Yiyang Chen, P. Lu, & Yanguang Wang, 2019).

New Materials for Electronics and Sensing

Fluorene derivatives have found applications in the development of new materials for electronic devices, such as organic light-emitting diodes (OLEDs), and sensing technologies. The synthesis of phenylfluorenyl-based linkers for solid-phase synthesis illustrates the role of fluorene derivatives in creating supports with higher acid stability compared to standard resins. This stability is crucial for the immobilization and modification of carboxylic acids and amines in the development of electronic and photonic materials (K. Bleicher, C. Lutz, & Yves Wuethrich, 2000).

Additionally, fluorene-core compounds with modifications using donor-type triphenylamine and carbazole derivatives have been explored for their applications in OLEDs. These materials demonstrate enhanced hole transporting capabilities and exhibit deep blue emission, which is critical for the performance and efficiency of OLEDs (Ramanaskanda Braveenth et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used in the synthesis of peptides, the Fmoc group could play a crucial role in protecting the amine groups during synthesis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. If it’s involved in peptide synthesis, it could potentially be used to create a wide variety of peptides for use in research or therapeutic applications .

Properties

IUPAC Name

4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c29-25(30)27(13-15-32-16-14-27)18-9-11-19(12-10-18)28-26(31)33-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTAURSDCFBQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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